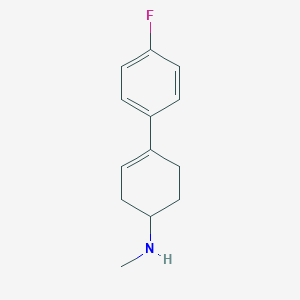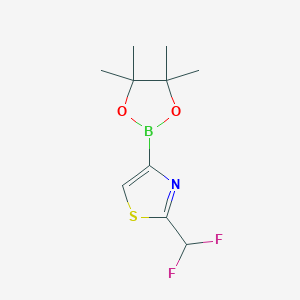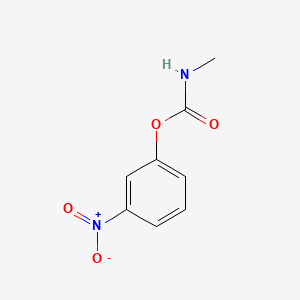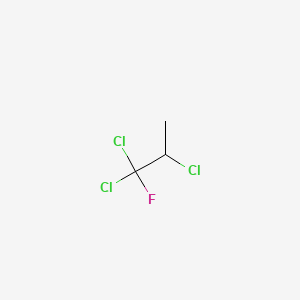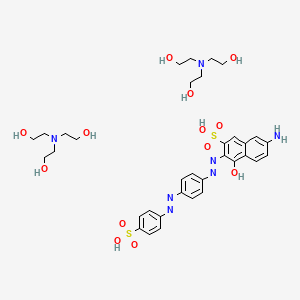![molecular formula C15H10ClNO4 B13421075 (8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate](/img/structure/B13421075.png)
(8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chloro group, a ketone, and an acetate ester in its structure suggests that it may have unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate typically involves multi-step organic reactions. One possible route could be:
Formation of the Benzoxazepine Core: This can be achieved by cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Acetate Ester: The final step involves esterification of the hydroxyl group with acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the chloro group.
科学的研究の応用
Chemistry
In chemistry, (8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds with benzoxazepine cores are often studied for their potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine
Potential therapeutic applications of such compounds include their use as lead compounds in drug discovery programs targeting specific enzymes or receptors.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
作用機序
The mechanism of action of (8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The chloro group and ketone may play a role in binding to the active site of the target protein, while the acetate ester could influence the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
Benzoxazepine Derivatives: Compounds with similar core structures but different substituents.
Chlorinated Aromatics: Compounds with chloro groups attached to aromatic rings.
Acetate Esters: Compounds with acetate ester functional groups.
Uniqueness
(8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate is unique due to the combination of its benzoxazepine core, chloro group, ketone, and acetate ester. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C15H10ClNO4 |
|---|---|
分子量 |
303.69 g/mol |
IUPAC名 |
(8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate |
InChI |
InChI=1S/C15H10ClNO4/c1-8(18)20-10-3-4-12-14(7-10)21-13-5-2-9(16)6-11(13)15(19)17-12/h2-7H,1H3,(H,17,19) |
InChIキー |
NJKBEHICHZSXJE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


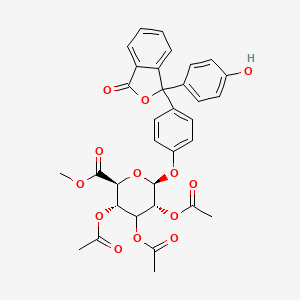
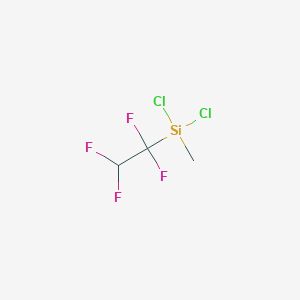
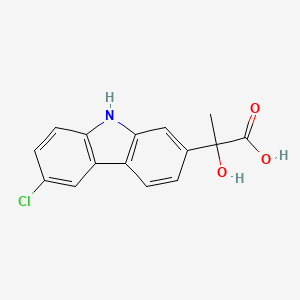

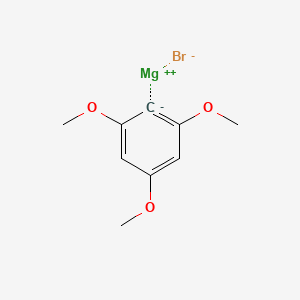
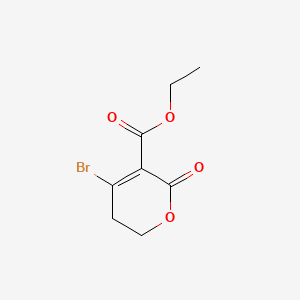
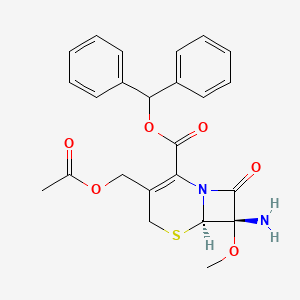
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13421019.png)
